molecular formula C11H10N2O3 B106470 5-(p-Hydroxybenzyl)-uracil CAS No. 17187-50-7

5-(p-Hydroxybenzyl)-uracil

Cat. No. B106470
CAS RN: 17187-50-7
M. Wt: 218.21 g/mol
InChI Key: MBFIUTNZUFHGGN-UHFFFAOYSA-N
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Description

5-(p-Hydroxybenzyl)-uracil is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The compound is characterized by a hydroxybenzyl group attached to the 5th position of the uracil ring. This modification can potentially influence the biological activity and chemical properties of the molecule, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Synthesis Analysis

The synthesis of this compound derivatives has been explored through various methods. One approach involves the condensation of 5-hydroxymethyluracil with phenols in the presence of CF3COOH, although this method shows limited reactivity with aromatic compounds that lack electron-donor substituents . Another method for synthesizing related compounds, such as 5-benzyl-1-(2-hydroxyethoxymethyl)uracil (BAU), involves the coupling of bis(trimethylsilyl) derivative of 5-benzyl uracil with 2-acetoxyethoxymethyl bromide . Additionally, regioselective synthesis techniques have been developed to create 5- and 6-aryluracil bases, with benzyl-protected uracils being a practical choice for stability during arylation .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is crucial for their potential biological activity. High-level Density Functional Theory (DFT) calculations have shown that 5-substituted uracils can form tetramer structures with stacking energies similar to those of purine-based structures . This suggests that this compound could participate in the formation of quadruplex structures or mixed tetrads, which are important in various biological processes.

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is influenced by the presence of the hydroxybenzyl group. For instance, the hydroxymethyl group of 5-hydroxymethyluracil can react with dihydrofuran or dihydropyran in the presence of acid catalysts to form biologically interesting compounds that are models for naturally occurring 5-O-glycoside derivatives of 5-hydroxymethylcytosine . These reactions highlight the potential of this compound derivatives to serve as building blocks for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents on the uracil ring. For example, the introduction of a hydroxybenzyl group can increase the hydrophilicity of the molecule, which may affect its solubility and interaction with biological targets . The potency of these compounds as inhibitors of uridine phosphorylase, an enzyme involved in the pyrimidine salvage pathway, has been demonstrated with K_i values indicating strong inhibition . This property is particularly relevant for the development of chemotherapeutic agents.

Mechanism of Action

Target of Action

5-(p-Hydroxybenzyl)-uracil, also known as 5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione, is a compound that has been found to have a pH-dependent mechanism for drug release . This compound is used as a linker in the formation of antibody-drug conjugates (ADCs), which are designed to target specific cells or tissues .

Mode of Action

The compound acts as a linker in ADCs, which are designed to deliver a drug to a specific target. The linker is stable at pH values of 7.4 and 6.6, and in plasma, releasing molecules bound to the hydroxymethyl moiety under acid-dependent stimuli at pH 5.5 . This pH-dependent mechanism allows for the selective release of the drug at the target site, improving the efficacy and reducing the side effects of the treatment .

Biochemical Pathways

The compound is involved in the formation of ADCs, which are a type of drug delivery system. ADCs are designed to selectively deliver a drug to a specific target, thereby increasing the concentration of the drug at the site of action . The release of the drug is controlled by a trigger mechanism that depends on the linker, which in this case is the this compound .

Pharmacokinetics

The compound is known to be stable at physiological ph and in plasma, suggesting that it may have good bioavailability

Result of Action

The primary result of the action of this compound is the selective delivery of a drug to a specific target. This can improve the efficacy of the treatment and reduce side effects by limiting the exposure of non-target tissues to the drug .

Action Environment

The action of this compound is influenced by the pH of the environment. The compound is stable at physiological pH and in plasma, but releases bound molecules under acid-dependent stimuli at pH 5.5 . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.

Safety and Hazards

“4-Hydroxybenzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage and may cause respiratory irritation .

Future Directions

“p-Hydroxybenzyl alcohol” has shown significant effects on central nervous system diseases, such as insomnia, convulsions, depression, ischemic stroke, anxiety, and cognitive impairment . This suggests that it could be a promising preventive agent for Parkinson’s Disease .

properties

IUPAC Name

5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-9-3-1-7(2-4-9)5-8-6-12-11(16)13-10(8)15/h1-4,6,14H,5H2,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFIUTNZUFHGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CNC(=O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309993
Record name 5-(p-Hydroxybenzyl)-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17187-50-7
Record name Uracil, 5-(p-hydroxybenzyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(p-Hydroxybenzyl)-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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